4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol
CAS No.: 6272-16-8
Cat. No.: VC16718322
Molecular Formula: C13H10ClNO
Molecular Weight: 231.68 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol - 6272-16-8](/images/structure/VC16718322.png)
Specification
CAS No. | 6272-16-8 |
---|---|
Molecular Formula | C13H10ClNO |
Molecular Weight | 231.68 g/mol |
IUPAC Name | 4-[(2-chlorophenyl)methylideneamino]phenol |
Standard InChI | InChI=1S/C13H10ClNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-9,16H |
Standard InChI Key | UXMPGVPZJQOWAF-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)Cl |
Introduction
Chemical Identification and Structural Properties
4-{[(E)-(2-Chlorophenyl)methylidene]amino}phenol belongs to the Schiff base family, featuring an E-configuration at the imine bond, which ensures a planar geometry conducive to intermolecular interactions. The IUPAC name, 4-[(2-chlorophenyl)methylideneamino]phenol, reflects its substitution pattern: a hydroxyl group at the para position of the benzene ring and a 2-chlorophenyl group attached via a methylideneamino linkage. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀ClNO |
Molecular Weight | 231.68 g/mol |
CAS Number | 6272-16-8 |
SMILES | C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)Cl |
InChIKey | UXMPGVPZJQOWAF-UHFFFAOYSA-N |
The compound’s planar structure facilitates π-π stacking and hydrogen bonding, as observed in related Schiff bases . While crystallographic data specific to this compound remains limited, studies on structurally similar molecules, such as 2-[(4-Chlorophenyl)aminomethyl]phenol, reveal dihedral angles of ~68° between aromatic rings and intermolecular hydrogen bonds involving hydroxyl and amino groups . These interactions are critical for stabilizing crystal lattices and modulating biological activity .
Synthesis and Optimization
The synthesis of 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol typically involves a condensation reaction between 4-aminophenol and 2-chlorobenzaldehyde under reflux conditions. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Key parameters influencing yield and purity include:
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Solvent Choice: Ethanol or methanol are commonly used due to their polarity and ability to dissolve both reactants .
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Catalysts: Acidic catalysts (e.g., glacial acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity .
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Reaction Time: Optimized durations range from 2–4 hours to ensure complete conversion .
A representative procedure involves dissolving equimolar amounts of 4-aminophenol and 2-chlorobenzaldehyde in ethanol, adding a few drops of acetic acid, and refluxing at 80°C for 3 hours. The product precipitates upon cooling and is purified via recrystallization, yielding a pale solid with a melting point of 160–165°C. Recent advancements explore microwave-assisted synthesis to reduce reaction times and improve efficiency, though scalability remains under investigation .
Biological Activities and Mechanisms
Antioxidant Properties
The compound’s phenolic hydroxyl group acts as a hydrogen donor, neutralizing free radicals such as superoxide (O₂⁻) and hydroxyl (OH·). In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) reveal dose-dependent radical scavenging, with IC₅₀ values comparable to ascorbic acid in structural analogs . The conjugated imine system further stabilizes radical intermediates, enhancing antioxidant efficacy .
Antimicrobial Activity
Studies on related Schiff bases demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5 μg/mL) and fungi (e.g., Saccharomyces cerevisiae, MIC = 25 μg/mL) . The 2-chlorophenyl moiety enhances membrane permeability, disrupting microbial cell walls and inhibiting enzyme function . While direct data on 4-{[(E)-(2-chlorophenyl)methylidene]amino}phenol is limited, its structural similarity to active derivatives suggests comparable efficacy .
Applications in Materials Science
The compound’s chelating ability makes it valuable in coordination chemistry. Transition metal complexes (e.g., Cu²⁺, Zn²⁺) derived from similar Schiff bases show enhanced catalytic activity in oxidation reactions and photoluminescent properties . Additionally, its incorporation into polymers improves thermal stability, with decomposition temperatures exceeding 300°C in thermogravimetric analyses .
Research Gaps and Future Directions
While preliminary data are promising, rigorous in vivo toxicology and pharmacokinetic studies are lacking. Furthermore, the compound’s interactions with DNA, observed in analogs via hyperchromic shifts and bathochromic effects, warrant exploration for anticancer applications . Advances in green synthesis methods and nanoformulations could enhance bioavailability and target specificity.
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